molecular formula C4H6N2O B1581085 Methyl N-cyanoethanimideate CAS No. 5652-84-6

Methyl N-cyanoethanimideate

Cat. No.: B1581085
CAS No.: 5652-84-6
M. Wt: 98.1 g/mol
InChI Key: LILTZUFNZDRURN-UHFFFAOYSA-N
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Description

Methyl N-cyanoethanimideate is a useful research compound. Its molecular formula is C4H6N2O and its molecular weight is 98.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Catalysis

One application involves the use of ethanimidic acid derivatives in thiol–maleimide "click" chemistry , where solvent, initiator, and thiol significantly influence the reaction mechanism, kinetics, and selectivity (Northrop, Frayne, & Choudhary, 2015). Another study demonstrates the esterification of carboxylic acids in a green catalysis context using Brønsted acidic ionic liquids, showcasing an environmentally friendly method for producing esters (Zhu, Yang, Tang, & He, 2003).

Bioconjugation Chemistry

Ethanimidic acid derivatives find application in bioconjugation chemistry, particularly in modifying biomolecules for therapeutic purposes. The selective synthesis and characterization of mono-carboxylated diaminedichloridoplatinum(IV) complexes, followed by esterification, has implications for developing new cancer therapies (Pichler, Valiahdi, Jakupec, Arion, Galanski, & Keppler, 2011).

Material Science and Energy Storage

In the field of material science and energy storage , the use of ethanimidic acid derivatives as solvents in high voltage electrochemical double layer capacitors (EDLCs) was studied. A particular focus was on 3-cyanopropionic acid methyl ester, which, combined with specific salts, enables high operational voltages, suggesting its potential as a new class of electrolyte materials for EDLCs (Schütter, Passerini, Korth, & Balducci, 2017).

Green Chemistry and Sustainability

The synthesis and reactions of 4‐(Aminoaryl)methylene‐2‐aryl‐2‐imidazolin‐5‐ones highlight the use of benzimidic acid methyl esters in producing compounds with potential bioactivity, showcasing the integration of ethanimidic acid derivatives in green chemistry practices (Shafi, Sobha, Basheer, & Waibel, 2005).

Mechanism of Action

Target of Action

Methyl N-cyanoethanimideate is a key intermediate in the synthesis of various biologically active compounds . It is primarily used as a reactant in the formation of heterocyclic compounds . The compound’s primary targets are therefore the molecules it reacts with to form these compounds.

Mode of Action

This compound interacts with its targets through chemical reactions. The carbonyl and cyano functions of this compound enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Biochemical Pathways

This compound is involved in the cyanoacetylation of amines, a key step in the synthesis of various heterocyclic compounds . These compounds can then participate in a variety of biochemical pathways, depending on their specific structures and properties.

Result of Action

The result of this compound’s action is the formation of a variety of heterocyclic compounds . These compounds can have diverse biological activities, which can result in various molecular and cellular effects depending on the specific compound and biological context.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the efficiency of its reactions can be affected by factors such as temperature, pH, and the presence of catalysts . Furthermore, the stability of this compound and its reaction products can be influenced by factors such as light, heat, and the presence of oxygen .

Properties

IUPAC Name

methyl N-cyanoethanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-4(7-2)6-3-5/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LILTZUFNZDRURN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2073352
Record name Ethanimidic acid, N-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5652-84-6
Record name Methyl N-cyanoacetimidate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5652-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanimidic acid, N-cyano-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005652846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanimidic acid, N-cyano-, methyl ester
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Record name Ethanimidic acid, N-cyano-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2073352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanimidic acid, N-cyano-, methyl ester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using Methyl N-cyanoacetimidate in the synthesis of fused s-triazine heterocycles?

A: Methyl N-cyanoacetimidate plays a crucial role as a building block in the synthesis of fused s-triazine heterocycles. Specifically, its reaction with 2-aminopyridine allows for the construction of a six-membered ring containing three nitrogen atoms, characteristic of the s-triazine moiety [, ]. This structural motif is commonly found in various bioactive compounds, making this synthetic route particularly relevant for medicinal chemistry and drug discovery.

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